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Compound of Interest

Compound Name: BRD9185

Cat. No.: B10822367

An In-depth Technical Guide to the Structural Analogs and Derivatives of BRD9 Inhibitors

Introduction

Bromodomain-containing protein 9 (BRD9), a member of the non-canonical SWI/SNF (ncBAF)
chromatin remodeling complex, has emerged as a significant therapeutic target, particularly in
oncology.[1][2] BRD9 functions as an epigenetic reader, recognizing acetylated lysine residues
on histones and other proteins to modulate gene expression.[2][3] Its overexpression and role
in driving oncogenic transcriptional programs in various cancers, including acute myeloid
leukemia (AML) and certain solid tumors, have spurred the development of small molecule
inhibitors.[1][4]

While the specific compound "BRD9185" is not prominently documented in publicly available
scientific literature, a robust pipeline of potent and selective BRD9 inhibitors has been
established. This guide provides a comprehensive overview of the key structural classes of
BRD?9 inhibitors, their derivatives, structure-activity relationships (SAR), and the experimental
methodologies used for their characterization.

Key BRD9 Inhibitors: Structural Analogs and
Derivatives

The discovery of BRD9 inhibitors has been propelled by structure-based design and fragment-
based screening, leading to several distinct chemical scaffolds. These compounds typically
mimic the acetyl-lysine (KAc) residue, enabling them to bind competitively to the KAc-binding
pocket of the BRD9 bromodomain.[5]
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Methylquinolinone-Based Inhibitors (e.g., LP99)

The development of the first selective BRD7/9 inhibitor, LP99, originated from a 1-
methylquinolone fragment.[6] The N-methyl amide moiety of this scaffold mimics the acetyl-
lysine group, forming crucial hydrogen bonds with a conserved asparagine residue (Asn100 in
BRD?9) within the binding pocket.[6][7]

e Structure-Activity Relationship (SAR): Structure-guided optimization led to the synthesis of
derivatives with improved potency. For instance, the introduction of a methyl group at the C4
position of the valerolactam moiety in an analog of LP99 demonstrated additional
hydrophobic interactions, enhancing binding affinity.[6] The stereochemistry of these
compounds is critical, as the enantiomer of LP99 showed no detectable binding to BRD9.[6]

Thienopyridone-Based Inhibitors (e.g., I-BRD9)

I-BRD9 is a potent and highly selective chemical probe for the BRD9 bromodomain, developed
through structure-based design.[8][9] It exhibits over 700-fold selectivity against the BET family
of bromodomains and 200-fold selectivity over the highly homologous BRD7.[10]

o Structure-Activity Relationship (SAR): The thienopyridone scaffold of I-BRD?9 fits into a
hydrophobic groove in the binding pocket.[10] The selectivity of I-BRD9 is attributed to its
ability to exploit subtle differences in the hydrophobic and electrostatic environments of the
BRD9 binding site compared to other bromodomains.[10] Modifications to the amide group,
such as conversion to an amidine, have been shown to increase selectivity over BRD4.[9]

Naphthyridinone-Based Inhibitors (e.g., BI-7273 and BI-
9564)

BI-7273 and BI-9564 are potent BRD9 inhibitors that have demonstrated efficacy in in vivo
models of AML.[11][12] These compounds are based on a 2-methyl-2,7-naphthyridin-1-one
scaffold.[8]

o Structure-Activity Relationship (SAR): The development of these inhibitors was guided by
crystallographic information, focusing on extending the initial fragment towards the less
conserved "ZA channel" of the binding pocket to achieve selectivity against BET family
members.[11] BI-7273 shows high potency for BRD9, while its isomer, BI-9564, was
developed to have enhanced selectivity against BRD7 and improved pharmacokinetic
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properties.[11][13] The nitrogen at position 7 of the naphthyridinone ring is a key feature, as
it allows for an additional interaction with the carbonyl side chain of Asn100 in BRD9.[11]

Quantitative Data Summary

The following table summarizes the binding and inhibitory activities of key BRD9 inhibitors. The
data is compiled from various biochemical and cellular assays.
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Compound

Scaffold

Target

Assay

Value

Selectivity
Notes

LP99

Methylquinoli

none

BRD9

ITC (Kd)

99 nM

Selective
over BRD4;
also binds
BRD7 (Kd =
909 nM)[7]

[-BRD9

Thienopyrido
ne

BRD9

DiscoveRx
(Kd)

1.9 nM

>700-fold
selective over
BET family;
200-fold over
BRD7[7][10]

BI-7273

Naphthyridino
ne

BRD9

ITC (Kd)

9 nM

Potent BRD9
inhibitor with
some activity
on BRD7[13]

BI-9564

Naphthyridino
ne

BRD9

ITC (Kd)

12 nM

More
selective for
BRD9 over
BRD7
compared to
BI-7273[13]

Compound
18

Triazolophtha

lazine

BRD9

AlphaScreen
(pIC50)

6.8

Non-specific
inhibitor with
activity
against
BRD4,
CECR2, and
CREBBP[14]

Compound
31

Dihydrobenzo

furan

BRD9

ITC (Kd)

278 nM

Selective
over BRD4
(Kd = 1.37
HM)[2]
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Experimental Protocols

A variety of biophysical, biochemical, and cellular assays are employed to characterize BRD9
inhibitors.

Binding Affinity and Thermodynamics

 |Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or
absorbed during the binding of an inhibitor to the target protein. It provides a complete
thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy
(AH), and entropy (AS).[6]

 Differential Scanning Fluorimetry (DSF): DSF measures the change in the thermal
denaturation temperature of a protein upon ligand binding. An increase in the melting
temperature indicates that the inhibitor stabilizes the protein, suggesting binding.[13]

/Isothermal Titration Calorimetry (ITC)\ /Differential Scanning Fluorimetry (DSF)\
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Workflow for ITC and DSF binding assays.

Inhibitor Screening

e AlphaScreen (Amplified Luminescent Proximity Homestead Assay): This is a bead-based
assay used for high-throughput screening of inhibitors.[14] It measures the disruption of the
interaction between the BRD9 bromodomain and an acetylated histone peptide. When the
interaction is intact, donor and acceptor beads are brought into proximity, generating a
signal. Inhibitors that disrupt this interaction cause a decrease in the signal.[15]
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AlphaScreen assay workflow for inhibitor screening.

Cellular Target Engagement
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o Fluorescence Recovery After Photobleaching (FRAP): This live-cell imaging technique is
used to measure the dynamics of molecular mobility.[14] In the context of BRD9, a GFP-
tagged BRD9 is expressed in cells. A small region of the nucleus is photobleached, and the
rate of fluorescence recovery is measured. Inhibitors that displace BRD9 from chromatin will
result in a faster recovery rate.[14]

e NanoBRET (Bioluminescence Resonance Energy Transfer): This assay quantifies protein-
protein interactions in living cells.[7] For BRD9, it can be used to measure the engagement
of an inhibitor with BRD9 by competing with a fluorescent tracer that binds to the
bromodomain.
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FRAP assay workflow for cellular target engagement.

Signaling Pathways Involving BRD9
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BRD9 is implicated in several signaling pathways that are crucial for cancer cell proliferation
and survival.

o BRD9-STATS5 Axis in AML: In acute myeloid leukemia, BRD9 is overexpressed and
contributes to the activation of the STAT5 signaling pathway.[1] Activated STAT5 promotes
the proliferation and survival of AML cells.[1][16] BRD9 may also negatively regulate the
expression of SOCS3, a suppressor of cytokine signaling, further promoting STAT5 activity.
[16]

o Wnt/(-catenin Pathway: Knockdown of BRD9 has been shown to inhibit the development of
lung and colon cancer, potentially through the Wnt/(3-catenin signaling pathway.[16]

o TGF-B/Activin/Nodal Pathway: BRD9 forms a complex with BRD4, SMAD2/3, 3-CATENIN,
and p300 to regulate the activity of the TGF-B/Nodal/Activin and Wnt signaling pathways.[17]
This regulatory role is important in both embryonic stem cell differentiation and the
progression of cancers like pancreatic and breast cancer.[17]
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BRD9-STATS signaling pathway in acute myeloid leukemia (AML).

Conclusion

The development of BRD9 inhibitors has provided valuable chemical tools to probe the
biological functions of BRD9 and has opened new avenues for cancer therapy. The diverse
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chemical scaffolds, including methylquinolinones, thienopyridones, and naphthyridinones, offer
distinct profiles in terms of potency and selectivity. The ongoing research into the structural
analogs and derivatives of these inhibitors, guided by a suite of robust experimental
methodologies, continues to refine their therapeutic potential. A deep understanding of their
structure-activity relationships and their effects on key signaling pathways is crucial for the
clinical translation of BRD9-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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